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molecular formula C12H8F3N B1299949 4-(4-(Trifluoromethyl)Phenyl)Pyridine CAS No. 220000-88-4

4-(4-(Trifluoromethyl)Phenyl)Pyridine

Cat. No. B1299949
M. Wt: 223.19 g/mol
InChI Key: XKLRYMRLOBCRPN-UHFFFAOYSA-N
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Patent
US07582657B2

Procedure details

To a mixture of 4-(4-trifluoromethyl-phenyl)-pyridine (5.0 g, 22 mmol) and methyltrioxorhenium (VII) (Aldrich) (110 mg, 0.45 mmol) in a 100-mL, round-bottomed flask was added CH2Cl2 (10 mL). Hydrogen peroxide (5 mL, Aldrich) was added drop-wise, and the reaction was stirred at room temperature under N2 for 48 h. The mixture was partitioned between CH2Cl2 and brine, and the aqueous layer was extracted with CH2Cl2 (40 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound as an off-white solid. MS (ESI, pos. ion) m/z: 240 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[OH:17]O>C[Re](=O)(=O)=O.C(Cl)Cl>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:10]=[CH:11][N+:12]([O-:17])=[CH:13][CH:14]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=NC=C1)(F)F
Name
Quantity
110 mg
Type
catalyst
Smiles
C[Re](=O)(=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature under N2 for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between CH2Cl2 and brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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